Diperchloryloxymercury
CAS No.: 7783-64-4
Cat. No.: VC20749299
Molecular Formula: F4Zr
Molecular Weight: 167.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7783-64-4 |
|---|---|
| Molecular Formula | F4Zr |
| Molecular Weight | 167.22 g/mol |
| IUPAC Name | zirconium(4+);tetrafluoride |
| Standard InChI | InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
| Standard InChI Key | OMQSJNWFFJOIMO-UHFFFAOYSA-J |
| SMILES | O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |
| Canonical SMILES | [F-].[F-].[F-].[F-].[Zr+4] |
Introduction
Diperchloryloxymercury, also known as Mercury(II) Perchlorate Hydrate, is a chemical compound with the formula Hg(ClO4)2·xH2O. It is a mercury-based compound that has been studied for its chemical properties and potential applications. Despite its potential toxicity, it remains a subject of interest in various fields due to its unique chemical characteristics.
Toxicity and Safety Considerations
Mercury compounds are known for their toxicity, and diperchloryloxymercury is no exception. Mercury exposure can lead to a range of health issues, including neurological and renal problems . Handling and storage of this compound require strict safety protocols to minimize exposure risks.
Environmental Impact
The environmental impact of mercury compounds is significant due to their persistence and bioaccumulation potential. Diperchloryloxymercury, like other mercury compounds, poses risks to aquatic ecosystems and human health through the food chain.
Data Table: Comparison of Mercury Compounds
| Compound | Molecular Formula | Toxicity Concerns | Applications |
|---|---|---|---|
| Diperchloryloxymercury | Hg(ClO4)2·xH2O | High toxicity, environmental risks | Limited due to toxicity |
| Mercury(II) Chloride | HgCl2 | Highly toxic, bioaccumulative | Historical use in medicine and chemistry |
| Methylmercury | CH3Hg+ | Neurotoxic, bioaccumulative | Environmental contaminant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume